Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
An In-depth Technical Guide to 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives are integral components of numerous blockbuster drugs, from anti-cancer agents to treatments for HIV and inflammatory conditions.[1][3]
3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide emerges as a highly valuable, yet specialized, building block for the synthesis of these complex therapeutic agents. Its strategic design, featuring a reactive bromomethyl group, an N-ethyl substituent for modulating solubility and metabolic stability, and its formulation as a hydrobromide salt for improved handling and stability, makes it a key intermediate for researchers and drug development professionals. This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and safe handling, grounded in established scientific principles.
Section 1: Core Physicochemical and Structural Properties
A comprehensive understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key properties of 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide are summarized below.
| Property | Data | Source/Comment |
| Chemical Name | 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide | [4] |
| CAS Number | 1855907-56-0 | [4] |
| Molecular Formula | C₆H₁₀Br₂N₂ | Calculated from structure. Composed of the C₆H₉BrN₂ free base and one equivalent of HBr. |
| Molecular Weight | 270.0 g/mol | Calculated from the molecular formula. The molecular weight of the free base is 189.0 g/mol . |
| Physical Form | Solid | Inferred from related bromomethyl pyrazole hydrobromide salts which are typically crystalline solids.[5] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | Based on safety data for related hazardous chemical intermediates.[6][7] For long-term stability, storage under an inert atmosphere in a freezer is recommended.[5] |
Section 2: Synthesis and Mechanistic Rationale
While specific vendor-proprietary synthesis methods may vary, a chemically sound and scalable route to 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide can be proposed based on fundamental heterocyclic chemistry principles. The logical pathway involves the initial formation of an N-ethylated pyrazole core followed by selective bromination.
Proposed Synthetic Workflow
A plausible two-step synthesis begins with the ethylation of a pre-formed 3-methyl-1H-pyrazole, followed by a free-radical bromination of the activated methyl group.
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N-Ethylation of 3-methyl-1H-pyrazole: The pyrazole nitrogen is alkylated using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent such as DMF or acetonitrile. The reaction proceeds via a standard S_N2 mechanism.
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Radical Bromination: The resulting 1-ethyl-3-methyl-1H-pyrazole is then subjected to radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. This selectively brominates the methyl group, which is activated by the adjacent aromatic pyrazole ring.
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Hydrobromide Salt Formation: The crude 3-(bromomethyl)-1-ethyl-1H-pyrazole free base is then treated with a solution of hydrogen bromide (HBr) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrobromide salt.
Caption: Proposed synthetic pathway for 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide.
Section 3: Reactivity Profile and Synthetic Utility
The primary utility of this compound stems from the high reactivity of the bromomethyl group, which functions as a potent electrophile in nucleophilic substitution reactions.
Core Reactivity
-
Alkylation Agent: The C-Br bond in the bromomethyl group is polarized and susceptible to cleavage, making the compound an excellent substrate for S_N2 reactions. It readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the 1-ethyl-1H-pyrazol-3-ylmethyl moiety into other molecules. This is a cornerstone of its application in fragment-based drug design and lead optimization.[8]
-
Pyrazole Ring Stability: The pyrazole ring itself is aromatic and generally stable under common reaction conditions. It is resistant to many oxidizing and reducing agents, allowing for selective manipulation of the bromomethyl group.
Exemplary Protocol: N-Alkylation of a Primary Amine
This protocol details a general procedure for using the title compound to alkylate a primary amine, a common step in the synthesis of drug candidates.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base (1.5-2.0 eq), such as diisopropylethylamine (DIPEA) or potassium carbonate, to the solution to act as a scavenger for the HBr generated during the reaction.
-
Substrate Addition: Add 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (1.1 eq) to the reaction mixture in portions at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrazole derivative.
Caption: Role as an electrophilic building block in synthesis.
Section 4: Spectroscopic Characterization (Predicted)
Authenticating the structure and purity of the compound is paramount. Based on its structure, the following spectroscopic signatures are expected:
-
¹H NMR:
-
Ethyl Group: A triplet integrating to 3H (for the -CH₃) around 1.4-1.6 ppm and a quartet integrating to 2H (for the -CH₂-) around 4.1-4.3 ppm.
-
Bromomethyl Group: A key singlet integrating to 2H (-CH₂Br) appearing significantly downfield, typically in the range of 4.5-4.8 ppm.
-
Pyrazole Ring Protons: Two doublets (or sharp singlets depending on the solvent and resolution), each integrating to 1H, corresponding to the protons at the C4 and C5 positions of the pyrazole ring, expected around 6.4 ppm and 7.5 ppm.
-
-
¹³C NMR:
-
Characteristic peaks for the ethyl group carbons (~15 ppm and ~50 ppm).
-
A downfield peak for the bromomethyl carbon (~30-35 ppm).
-
Peaks corresponding to the pyrazole ring carbons, typically between 110 and 140 ppm.
-
-
Mass Spectrometry (ESI+): The free base should show a characteristic isotopic pattern for a single bromine atom, with two major peaks of nearly equal intensity at m/z = 189.0 and 191.0, corresponding to [M+H]⁺ with ⁷⁹Br and ⁸¹Br, respectively.
Section 5: Safety, Handling, and Storage
As a reactive alkylating agent, 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide requires careful handling to ensure personnel safety.
Hazard Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected prior to use and disposed of properly after handling.[7]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.[7]
-
Skin and Body Protection: Wear a lab coat. For larger scale operations, a chemical-resistant apron or full suit may be necessary.[7]
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[6][7]
-
Spill and Exposure Procedures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
In case of ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
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